![molecular formula C11H10N4O4S B603513 4-{5-[(1-carboxyethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid CAS No. 1091563-53-9](/img/structure/B603513.png)
4-{5-[(1-carboxyethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{5-[(1-carboxyethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid is a complex organic compound with a unique structure that includes a tetrazole ring and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(1-carboxyethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid typically involves multiple steps, starting with the preparation of the tetrazole ring and subsequent attachment to the benzoic acid moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-{5-[(1-carboxyethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
4-{5-[(1-carboxyethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{5-[(1-carboxyethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-{5-[(1-carboxyethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid include other tetrazole derivatives and benzoic acid derivatives. These compounds may share similar structural features and chemical properties.
Uniqueness
What sets this compound apart is its unique combination of a tetrazole ring and a benzoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1091563-53-9 |
|---|---|
Molecular Formula |
C11H10N4O4S |
Molecular Weight |
294.29g/mol |
IUPAC Name |
4-[5-(1-carboxyethylsulfanyl)tetrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C11H10N4O4S/c1-6(9(16)17)20-11-12-13-14-15(11)8-4-2-7(3-5-8)10(18)19/h2-6H,1H3,(H,16,17)(H,18,19) |
InChI Key |
OHKXCAFMCSYUAY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)SC1=NN=NN1C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


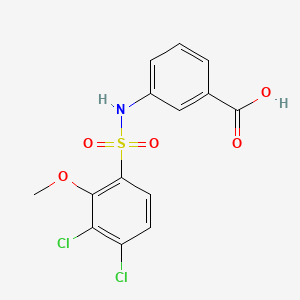
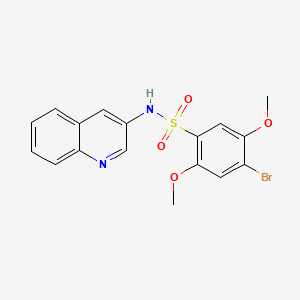

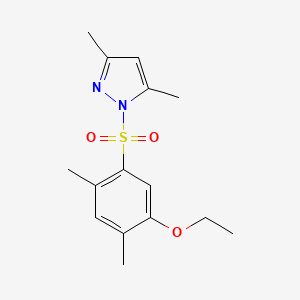
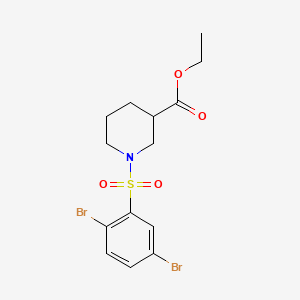
![2-{[(5-bromo-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B603435.png)
![1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B603437.png)
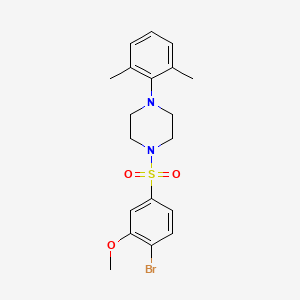
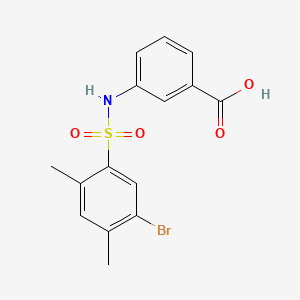
amine](/img/structure/B603443.png)
![2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B603444.png)
![(4Z)-2-PHENYL-4-{[(PYRIDIN-2-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B603445.png)
![3-bromo-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B603449.png)
![N-[(2-hydroxyphenyl)methylideneamino]-2-(2-methylphenoxy)acetamide](/img/structure/B603453.png)
